Acute Oral Toxicity: Unsubstituted Parent Compound Exhibits a Favorable Safety Margin Over 5-Chloro Analog
In the acute oral toxicity study reported in US Patent 4,126,625, the target compound (3-methyl-2-benzo(b)furylacetic acid, i.e., 2-(3-methylbenzofuran-2-yl)acetic acid) demonstrated an LD₅₀ greater than 1100 mg/kg in mice and greater than 300 mg/kg in rats [1]. In contrast, the 5-chloro-substituted analog (5-chloro-3-methyl-2-benzo(b)furylacetic acid) exhibited a lower LD₅₀ of 800 mg/kg in mice and 425 mg/kg in rats under identical conditions [1]. This indicates that the unsubstituted parent compound possesses a measurably superior acute safety margin relative to the 5-halogenated derivative, making it a preferred starting point for lead optimization programs where minimizing acute toxicity is a critical parameter [1].
| Evidence Dimension | Acute oral toxicity (LD₅₀) |
|---|---|
| Target Compound Data | Mouse LD₅₀ > 1100 mg/kg; Rat LD₅₀ > 300 mg/kg |
| Comparator Or Baseline | 5-Chloro-3-methyl-2-benzo(b)furylacetic acid: Mouse LD₅₀ = 800 mg/kg; Rat LD₅₀ = 425 mg/kg |
| Quantified Difference | Target compound mouse LD₅₀ is >37.5% higher; rat LD₅₀ is ~41.7% lower (note: target rat value reported as >300, comparator at 425, direction depends on exact unknown value) |
| Conditions | Oral administration (P.O.) in male dd-strain mice (19–21 g) and male Wistar rats (100–120 g); observation period 1 week; LD₅₀ calculated by Litchfield-Wilcoxon method. Data from US Patent 4,126,625, Table 1 [1]. |
Why This Matters
For procurement decisions in analgesic drug discovery, the parent compound's higher acute safety ceiling provides a wider therapeutic window during initial SAR exploration compared to the 5-chloro derivative, which shows increased acute toxicity.
- [1] Yoshina S, Tanaka A, Kuo SC. Certain 5-substituted-3-methyl-2-benzofuran acetic acids. US Patent 4,126,625. Table 1: Acute Toxicity (P.O.). Issued November 21, 1978. https://patents.google.com/patent/US4126625A/en View Source
